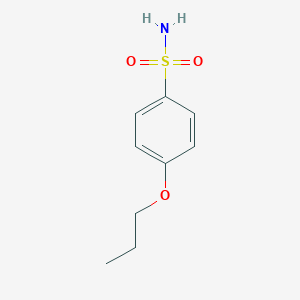

4-丙氧基苯磺酰胺

描述

Molecular Structure Analysis

The molecular structure of 4-Propoxybenzenesulfonamide consists of a benzene ring substituted with a propoxy group and a sulfonamide group .Physical And Chemical Properties Analysis

4-Propoxybenzenesulfonamide is a powder at room temperature . Its physical and chemical properties would be similar to other sulfonamides, which include color, density, hardness, and melting and boiling points .科学研究应用

Anticancer Agent Development

4-Propoxybenzenesulfonamide derivatives have been studied for their potential as anticancer agents . These compounds can inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . By selectively targeting CA IX, these derivatives can help in the discovery of novel antiproliferative agents. For example, certain derivatives have shown significant inhibitory effects against breast cancer cell lines, with high selectivity compared to normal cell lines .

Antimicrobial Activity

The same derivatives that show promise as anticancer agents also exhibit antimicrobial properties . This dual functionality is particularly valuable in the pharmaceutical industry, where compounds that can serve multiple purposes are highly sought after. The ability to target microbial pathogens alongside cancer cells opens up avenues for broad-spectrum therapeutic applications .

Enzyme Inhibition for Therapeutic Applications

Selective inhibition of enzymes like carbonic anhydrase IX by 4-Propoxybenzenesulfonamide derivatives can lead to therapeutic applications beyond cancer treatment. For instance, enzyme inhibitors can be used to treat conditions like glaucoma, epilepsy, and even altitude sickness by regulating the activity of specific enzymes in the body .

Diagnostic Marker for Hypoxic Tumors

Due to its overexpression in hypoxic tumor cells, CA IX, which can be inhibited by 4-Propoxybenzenesulfonamide derivatives, serves as a diagnostic marker. This allows for the development of diagnostic tools that can detect the presence of hypoxic tumors, which are often more aggressive and difficult to treat .

Apoptosis Induction in Cancer Cells

Some derivatives of 4-Propoxybenzenesulfonamide have been found to induce apoptosis in cancer cells. For example, one study showed a derivative increasing annexin V-FITC percent, indicating the induction of apoptosis in triple-negative breast cancer cell lines . This is a crucial step in cancer treatment, as it leads to the programmed death of cancer cells without harming healthy cells.

Study of Cellular Uptake Mechanisms

Research into 4-Propoxybenzenesulfonamide derivatives includes studying their cellular uptake mechanisms. Understanding how these compounds are absorbed by cancer cells can inform the design of more effective drug delivery systems. High-performance liquid chromatography (HPLC) methods are used to track the uptake of active compounds in cancer cell lines .

作用机制

安全和危害

属性

IUPAC Name |

4-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLVKQMJYAXAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

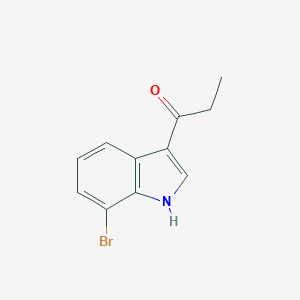

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Propoxybenzenesulfonamide interact with its target, and what are the downstream effects?

A1: Research indicates that 4-Propoxybenzenesulfonamide often acts as a scaffold in developing selective enzyme inhibitors. For instance, a derivative, N-(6-aminohexyl)-3-(1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide (PF-4540124), exhibits high affinity for Phosphodiesterase-5 (PDE5) []. This interaction inhibits PDE5 activity, leading to increased levels of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in various physiological processes, including smooth muscle relaxation [, ].

Q2: What is known about the Structure-Activity Relationship (SAR) of 4-Propoxybenzenesulfonamide derivatives?

A2: Studies have shown that modifications to the 4-Propoxybenzenesulfonamide scaffold can significantly impact the activity, potency, and selectivity of the resulting compounds. For example, incorporating a deuterium atom in specific positions of a 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivative has been investigated for its potential to improve pharmacokinetic properties []. This deuteration strategy highlights the importance of even minor structural changes in influencing drug behavior. Similarly, the addition of different substituents to the core structure of PF-4540124 could alter its binding affinity to PDE5 and potentially impact its selectivity profile [].

Q3: Besides PDE5, are there other proteins that interact with 4-Propoxybenzenesulfonamide derivatives?

A3: Research using PF-4540124 as a chemical probe revealed its interaction with Prenyl Binding Protein (PrBP), also known as PDE6δ []. This finding suggests that 4-Propoxybenzenesulfonamide derivatives may interact with multiple targets, expanding their potential therapeutic applications beyond PDE5 inhibition. Further investigation into the interaction between PF-4540124 and PrBP, including binding affinity and functional consequences, could provide valuable insights into the biological significance of this interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)